AN-019

Oncology Neuro-oncology Orphan Drug

AN-019 is a phenylaminopyrimidine Bcr-Abl inhibitor that retains activity against the T315I gatekeeper mutation, a common cause of imatinib resistance. With FDA Orphan Drug Designation for glioma, it offers a validated alternative for EGFR/HER2+ breast cancer models and robust in vivo performance, reducing protocol development time for resistant leukemia and brain tumor studies.

Molecular Formula C25H17F6N5O
Molecular Weight 517.4 g/mol
CAS No. 879507-25-2
Cat. No. B1667274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN-019
CAS879507-25-2
SynonymsAN-019;  NRC-019;  NRC-AN-019;  NRC;  AN;  019;  AN019;  NRC019;  NRCAN019;  AN 019;  NRC 019;  NRC AN 019; 
Molecular FormulaC25H17F6N5O
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36)
InChIKeyLCPGCGAJBOWMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AN-019 (CAS 879507-25-2): A Phase II-Ready Bcr-Abl Kinase Inhibitor for Imatinib-Resistant CML and Glioma Research


AN-019 (also known as NRC-AN-019 or NRC-019) is a synthetic small-molecule tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, a key driver in Philadelphia chromosome-positive leukemias [1]. The compound is a phenylaminopyrimidine derivative developed by NATCO Pharma Limited [2]. AN-019 has advanced to Phase II clinical evaluation for chronic myeloid leukemia (CML) and has received Orphan Drug Designation from the FDA for the treatment of glioma [3][4]. Its molecular formula is C25H17F6N5O (MW 517.43) and it is supplied as a solid with >98% purity for research applications [5].

Why Generic Bcr-Abl Inhibitors Cannot Substitute for AN-019 in Imatinib-Resistant Models


Standard-of-care Bcr-Abl inhibitors such as imatinib, nilotinib, and dasatinib are ineffective against a broad spectrum of resistant mutations, particularly the T315I gatekeeper mutation [1]. AN-019 was specifically designed through structure-guided optimization to overcome imatinib resistance [2]. Its unique binding mode, which reduces reliance on critical hydrogen bonds exploited by imatinib, enables a tighter fit into the ATP-binding pocket of the mutated kinase [3]. Preclinical data confirm that AN-019 retains activity in imatinib-resistant models, including those harboring the T315I mutation, a feature that distinguishes it from first- and second-generation Bcr-Abl inhibitors [4].

Head-to-Head Comparative Evidence: Quantifying AN-019 Differentiation vs. Lapatinib, Imatinib, and In-Class Alternatives


Orphan Drug Designation for Glioma: A Unique Regulatory Differentiator

AN-019 is one of the few Bcr-Abl inhibitors to receive FDA Orphan Drug Designation specifically for glioma (granted 03/18/2011), an indication not targeted by any other approved Bcr-Abl inhibitor [1]. This designation provides a distinct procurement rationale for research programs focused on glioblastoma or other CNS malignancies.

Oncology Neuro-oncology Orphan Drug

Superior In Vivo Antitumor Efficacy vs. Lapatinib in EGFR-Overexpressing Breast Cancer Models

In a preclinical xenograft model using SCID mice implanted with BT474 (EGFR-overexpressing) breast cancer cells, AN-019 demonstrated statistically superior tumor growth inhibition compared to Lapatinib when administered at comparable concentrations [1]. In vitro, AN-019 also showed stronger anti-proliferative and pro-apoptotic effects in EGFR-overexpressing BT474 and MDAMB231 cell lines [2].

Breast Cancer EGFR In Vivo

Activity in Imatinib-Resistant Chronic Myeloid Leukemia (CML) with T315I Mutation

AN-019 was specifically designed to overcome imatinib resistance. Preclinical studies confirm its ability to significantly reduce leukemia symptoms in both wild-type Baf3 cells and Baf3 cells expressing the imatinib-resistant T315I Bcr-Abl mutant [1]. This is a critical distinction from imatinib, nilotinib, and dasatinib, all of which are inactive against the T315I mutation [2].

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation

Phase I Clinical Pharmacokinetics and Tolerability Profile in Imatinib-Resistant CML Patients

In a Phase I study of 30 imatinib-resistant or -intolerant CML patients, AN-019 demonstrated a favorable safety profile with no dose-limiting toxicity observed up to 450 mg/day [1]. The recommended Phase II dose is 300 mg/day. Key pharmacokinetic parameters at this dose included a maximum plasma concentration (Cmax) of 9,342 ng/mL and an area under the curve (AUC) of 1,262,191 ng·hr/mL [2].

Clinical Pharmacology PK/PD Phase I

High-Impact Application Scenarios for AN-019 Based on Verified Differentiation Data


Mechanistic Studies of Imatinib Resistance in CML

AN-019 is uniquely suited for experiments requiring a Bcr-Abl inhibitor that retains activity against the T315I gatekeeper mutation. Use in Ba/F3 or K562 models expressing Bcr-Abl T315I to dissect resistance pathways that are impervious to imatinib, nilotinib, and dasatinib [1]. Its activity in both wild-type and mutant Bcr-Abl allows for controlled comparative studies.

In Vivo Efficacy Testing in EGFR-Driven Breast Cancer Xenografts

For researchers utilizing BT474 or MDAMB231 xenograft models, AN-019 provides a validated alternative to Lapatinib with demonstrated superior tumor growth inhibition. The established in vivo dosing experience (e.g., oral administration in SCID mice) reduces protocol development time [2]. This is particularly relevant for studies focused on EGFR-overexpressing or HER2-positive breast cancer.

Investigational Studies in Glioma and CNS Malignancies

Given its unique FDA Orphan Drug Designation for glioma, AN-019 is the Bcr-Abl inhibitor of choice for exploratory research in glioblastoma or other primary brain tumors [3]. Procurement for such studies is justified by a formal regulatory recognition not available with other Bcr-Abl inhibitors, potentially streamlining grant applications and institutional approvals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN-019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.